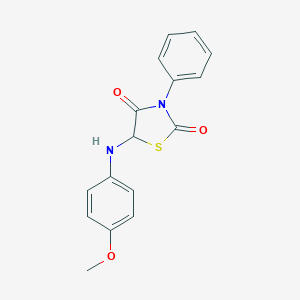
1-Methyl-4-(naphthalene-1-sulfonyl)-piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-4-(naphthalene-1-sulfonyl)-piperazine (MNPS) is a chemical compound that has gained significant attention in scientific research due to its potential applications in drug discovery and development. MNPS is a piperazine derivative that has been synthesized through various methods and has shown promising results in preclinical studies.
Wirkmechanismus
1-Methyl-4-(naphthalene-1-sulfonyl)-piperazine exerts its inhibitory activity on enzymes through various mechanisms. For example, 1-Methyl-4-(naphthalene-1-sulfonyl)-piperazine inhibits PDE5 by binding to the active site of the enzyme and preventing the hydrolysis of cyclic guanosine monophosphate (cGMP), leading to increased levels of cGMP and vasodilation. 1-Methyl-4-(naphthalene-1-sulfonyl)-piperazine inhibits CA by binding to the zinc ion in the active site of the enzyme, leading to the inhibition of the catalytic activity of the enzyme. 1-Methyl-4-(naphthalene-1-sulfonyl)-piperazine inhibits AChE by binding to the active site of the enzyme and preventing the hydrolysis of acetylcholine, leading to increased levels of acetylcholine and enhanced cholinergic neurotransmission.
Biochemical and Physiological Effects
1-Methyl-4-(naphthalene-1-sulfonyl)-piperazine has been shown to have various biochemical and physiological effects, depending on the enzyme targeted. For example, 1-Methyl-4-(naphthalene-1-sulfonyl)-piperazine has been shown to increase cGMP levels and enhance vasodilation, leading to the treatment of erectile dysfunction. 1-Methyl-4-(naphthalene-1-sulfonyl)-piperazine has also been shown to inhibit the growth of cancer cells and induce apoptosis, leading to the potential treatment of cancer. Furthermore, 1-Methyl-4-(naphthalene-1-sulfonyl)-piperazine has been shown to enhance cholinergic neurotransmission, leading to potential applications in the treatment of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
1-Methyl-4-(naphthalene-1-sulfonyl)-piperazine has several advantages for lab experiments, including its high potency and selectivity for various enzymes, its fluorescent properties for imaging applications, and its potential as a lead compound for drug discovery and development. However, 1-Methyl-4-(naphthalene-1-sulfonyl)-piperazine also has limitations, including its potential toxicity and the need for further optimization of its pharmacokinetic properties for clinical use.
Zukünftige Richtungen
There are several future directions for 1-Methyl-4-(naphthalene-1-sulfonyl)-piperazine research, including the optimization of its pharmacokinetic properties, the development of 1-Methyl-4-(naphthalene-1-sulfonyl)-piperazine-based fluorescent probes for imaging applications, and the exploration of its potential as a lead compound for drug discovery and development. Furthermore, 1-Methyl-4-(naphthalene-1-sulfonyl)-piperazine may have potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and erectile dysfunction. Overall, 1-Methyl-4-(naphthalene-1-sulfonyl)-piperazine has shown promising results in preclinical studies and warrants further investigation for its potential use in biomedical research.
Synthesemethoden
1-Methyl-4-(naphthalene-1-sulfonyl)-piperazine can be synthesized through various methods, including the reaction of 1-naphthalenesulfonyl chloride with 1-methylpiperazine in the presence of a base such as triethylamine. Another method involves the reaction of 1-naphthalenesulfonyl chloride with 1-methylpiperazine in the presence of a palladium catalyst. The yield of 1-Methyl-4-(naphthalene-1-sulfonyl)-piperazine can be improved by optimizing the reaction conditions, including the choice of solvent, temperature, and reaction time.
Wissenschaftliche Forschungsanwendungen
1-Methyl-4-(naphthalene-1-sulfonyl)-piperazine has been studied for its potential applications in drug discovery and development. It has been shown to exhibit potent inhibitory activity against various enzymes, including phosphodiesterase 5 (PDE5), carbonic anhydrase (CA), and acetylcholinesterase (AChE). 1-Methyl-4-(naphthalene-1-sulfonyl)-piperazine has also been shown to have antitumor activity against various cancer cell lines. Furthermore, 1-Methyl-4-(naphthalene-1-sulfonyl)-piperazine has been studied for its potential use as a fluorescent probe for imaging applications.
Eigenschaften
Molekularformel |
C15H18N2O2S |
|---|---|
Molekulargewicht |
290.4 g/mol |
IUPAC-Name |
1-methyl-4-naphthalen-1-ylsulfonylpiperazine |
InChI |
InChI=1S/C15H18N2O2S/c1-16-9-11-17(12-10-16)20(18,19)15-8-4-6-13-5-2-3-7-14(13)15/h2-8H,9-12H2,1H3 |
InChI-Schlüssel |
SQNKUIRADNSUJC-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)S(=O)(=O)C2=CC=CC3=CC=CC=C32 |
Kanonische SMILES |
CN1CCN(CC1)S(=O)(=O)C2=CC=CC3=CC=CC=C32 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B246172.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B246173.png)
![1-[(4-bromo-2,5-dimethylphenyl)sulfonyl]-1H-imidazole](/img/structure/B246177.png)
![1-[(4-Bromo-2,5-dimethylphenyl)sulfonyl]-4-methylpiperazine](/img/structure/B246178.png)
![1-[(2-bromo-4,5-dimethylphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B246179.png)

![3-methyl-6-(4-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B246188.png)



![N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B246196.png)
![N-[4-(pyridin-4-ylmethyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B246199.png)
![2-fluoro-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide](/img/structure/B246201.png)